5H-Dibenz[b,f]azepine-5-propanamine, 10,11-dihydro-N-methyl-,monohydrochloride, commonly known as desipramine hydrochloride, is a highly purified, water-soluble secondary amine tricyclic compound . Unlike its tertiary amine precursors, it acts as a highly selective norepinephrine transporter (NET) inhibitor [1]. For industrial and laboratory procurement, the hydrochloride salt form is prioritized due to its exceptional aqueous solubility (>50 mg/mL), which facilitates solvent-free physiological formulations, and its robust thermal stability, making it an indispensable benchmark material for neuropharmacological screening and pharmacokinetic modeling [2].
Substituting desipramine hydrochloride with its tertiary amine parent, imipramine hydrochloride, fundamentally alters the pharmacological profile from a NET-selective mechanism to a SERT-dominant one, while also introducing biphasic active metabolite confounding in vivo [1]. Furthermore, attempting to utilize desipramine free base instead of the hydrochloride salt drastically reduces aqueous solubility, necessitating the use of organic co-solvents like DMSO or methanol . These co-solvents can induce cellular toxicity or precipitate in physiological buffers, ruining the reproducibility of sensitive cell-based assays and high-throughput screening workflows [2].
Desipramine hydrochloride provides highly selective inhibition of the norepinephrine transporter (NET) over the serotonin transporter (SERT), a critical differentiator from its parent compound [1]. Assays utilizing imipramine hydrochloride suffer from dominant SERT blockade, making desipramine the mandatory choice for isolated NET targeting [2].
| Evidence Dimension | Transporter Binding Affinity (Ki) |
| Target Compound Data | NET Ki ~ 0.83 - 4.0 nM; SERT Ki ~ 17.6 - 61.0 nM (Highly NET-selective) |
| Comparator Or Baseline | Imipramine hydrochloride (NET Ki ~ 37.0 nM; SERT Ki ~ 1.4 nM) |
| Quantified Difference | >40-fold shift in selectivity ratio favoring NET over SERT |
| Conditions | In vitro radioligand binding assays (e.g., [3H]nisoxetine displacement) |
Procuring desipramine hydrochloride is essential to prevent SERT-mediated off-target effects in assays designed to specifically evaluate norepinephrine reuptake inhibition.
The hydrochloride salt of desipramine is engineered for maximum aqueous solubility, completely bypassing the formulation bottlenecks associated with the free base form . This allows for direct dissolution in physiological buffers up to 100 mM without the need for organic co-solvents .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | >50 mg/mL (~100 mM) in water |
| Comparator Or Baseline | Desipramine free base (Poorly soluble in water, requires methanol/DMSO) |
| Quantified Difference | Orders of magnitude higher aqueous solubility |
| Conditions | Standard physiological buffers and aqueous laboratory solvents at 25 °C |
Eliminates the need for lipophilic co-solvents, preventing solvent-induced artifacts and precipitation in sensitive in vitro cell culture models.
When used in in vivo or hepatic microsomal stability assays, imipramine is rapidly demethylated into desipramine, creating a complex, dual-agent pharmacokinetic profile [1]. Procuring desipramine hydrochloride directly provides a stable, single-agent baseline, isolating the secondary amine's effects from precursor metabolism [2].
| Evidence Dimension | In Vivo Active Metabolite Generation |
| Target Compound Data | Functions as the primary active agent with minimal downstream active TCA conversion |
| Comparator Or Baseline | Imipramine hydrochloride (Rapidly converts to active desipramine in vivo) |
| Quantified Difference | Elimination of biphasic active metabolite confounding |
| Conditions | In vivo pharmacokinetic modeling and hepatic microsome stability assays |
Ensures that pharmacokinetic and pharmacodynamic readouts are strictly attributed to a single molecule rather than a fluctuating mixture of parent and active metabolite.
Desipramine hydrochloride exhibits exceptional thermal and photolytic stability, making it highly suitable for long-term storage in high-throughput screening (HTS) compound libraries [1]. Stress degradation studies confirm that the hydrochloride salt resists thermal breakdown far better than non-stabilized analogs .
| Evidence Dimension | Thermal Degradation Resistance |
| Target Compound Data | 99.5% recovery after 10 days at 105 °C |
| Comparator Or Baseline | Labile free base or structurally compromised TCA analogs |
| Quantified Difference | Near-zero thermal degradation under extreme stress conditions |
| Conditions | Thermal stress testing at 105 °C for 10 days |
Guarantees long-term reproducible performance and minimizes batch-to-batch variation when the compound is stored in automated HTS library systems.
Due to its highly quantified selectivity for NET over SERT, desipramine hydrochloride is the definitive benchmark material for competitive radioligand binding assays and neurotransmitter reuptake models. It is prioritized over imipramine to ensure isolated NET inhibition without serotonergic cross-reactivity [1].
The >50 mg/mL aqueous solubility of the hydrochloride salt enables seamless integration into cell-based assays. It allows researchers to achieve high target concentrations in physiological buffers without introducing DMSO or methanol, which are required for the free base but can cause cellular toxicity .
In drug metabolism and pharmacokinetic (DMPK) studies, desipramine hydrochloride is procured to establish a clean, single-agent baseline. This avoids the biphasic complexities and active metabolite generation inherent to testing tertiary amine precursors like imipramine [2].
Irritant;Health Hazard